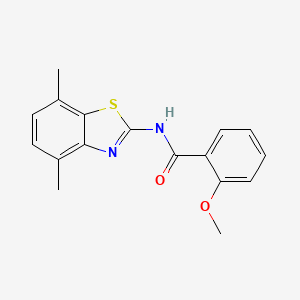

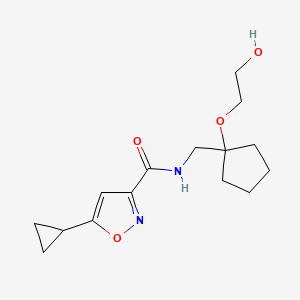

![molecular formula C14H12F3N5O B2440556 5-甲基-7-[4-(三氟甲基)苯基]-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 697230-19-6](/img/structure/B2440556.png)

5-甲基-7-[4-(三氟甲基)苯基]-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, results revealed that compounds showed significant inhibitory activity with IC50 values .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a molar refractivity of 70.9±0.5 cm3, a polar surface area of 55 Å2, a polarizability of 28.1±0.5 10-24 cm3, and a molar volume of 199.2±7.0 cm3 .科学研究应用

合成与结构分析

- 该化合物及其衍生物因其独特的结构性质而被合成,使其适用于形成氢键超分子组装体。例如,新型嘧啶衍生物被研究作为共结晶的配体,通过广泛的氢键分子间相互作用形成二维和三维网络,以二氮杂-18-冠-6单元的形式结合大环阳离子 (Fonari 等,2004).

- 另一项研究重点关注 3-氧代-N-苯基丁硫酰胺与 5-氨基-1H-1,2,4-三唑的反应,从而形成三唑并嘧啶衍生物。这些产物的结构使用核磁共振光谱、X 射线衍射数据和化学转化得到证实,突出了该化合物在合成各种杂环结构方面的多功能性 (Britsun 等,2006).

超分子化学中的潜在应用

- 5-甲基-7-[4-(三氟甲基)苯基]-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺衍生物的结构独特性使其成为开发超分子结构的有希望的候选者。它们形成广泛氢键网络的能力可用于创造具有特定功能的新型材料,包括催化、药物递送系统和材料科学 (Haiza 等,2000).

作用机制

Target of Action

The primary target of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the enzyme Dihydroorotate Dehydrogenase (DHODH) in mitochondria . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate .

Mode of Action

5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with its target, DHODH, by binding to it. The binding sites for this compound on Plasmodium and mammalian DHODHs are overlapping but distinct . Key hydrogen-bond and stacking interactions that underlie strong binding to PfDHODH are absent in the mammalian enzymes .

Biochemical Pathways

The action of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, it prevents the conversion of dihydroorotate to orotate , thereby disrupting the production of pyrimidine nucleotides.

Result of Action

The molecular and cellular effects of the action of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are primarily due to its inhibition of DHODH. This results in a disruption of the de novo pyrimidine biosynthesis pathway, affecting the production of pyrimidine nucleotides .

属性

IUPAC Name |

5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEPHGZBPBVBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2440489.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2440492.png)